molecular formula C17H21N3O4S B442449 N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide CAS No. 353773-35-0

N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide

Cat. No. B442449
CAS RN: 353773-35-0
M. Wt: 363.4g/mol
InChI Key: GLDAYRZXRFZUGD-UHFFFAOYSA-N
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Description

“N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide” is a chemical compound with the empirical formula C17H21N3O4S . It has a molecular weight of 363.431 . This compound is also known as N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}cyclohexanecarboxamide . It is a white to off-white solid that is very soluble in water .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=S (NC1=NOC (C)=C1) (C2=CC=C (NC (C)=O)C=C2)=O . This string represents the structural formula of the compound, which can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.4±0.1 g/cm3 . The compound’s boiling point, melting point, and flash point are not available .

Mechanism of Action

The mechanism of action of MI-219 is based on the inhibition of the MDM2-p53 interaction. MDM2 is a negative regulator of p53, which is a tumor suppressor protein. In normal cells, MDM2 binds to p53 and targets it for degradation. However, in cancer cells, MDM2 is overexpressed, which leads to the inhibition of p53 and the promotion of cell survival. MI-219 binds to MDM2 and prevents its interaction with p53, leading to an increase in p53 levels. The increase in p53 levels leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MI-219 has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. MI-219 has also been shown to increase the levels of p53 in cancer cells. In addition, MI-219 has been shown to inhibit the growth of tumors in preclinical models of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using MI-219 in lab experiments include its potency and specificity. MI-219 is a potent inhibitor of MDM2 and has been shown to be effective against a wide range of cancer types. In addition, MI-219 is highly specific for MDM2 and does not inhibit other proteins in the cell. The limitations of using MI-219 in lab experiments include its solubility and stability. MI-219 has limited solubility in aqueous solutions, which can make it difficult to work with. In addition, MI-219 is not very stable and can degrade over time.

Future Directions

There are several future directions for the development of MI-219. One direction is to optimize the synthesis method to improve the yield and purity of MI-219. Another direction is to develop MI-219 as a potential cancer therapeutic. Clinical trials are currently underway to evaluate the safety and efficacy of MI-219 in cancer patients. Another direction is to develop MI-219 as a tool for studying the MDM2-p53 interaction. MI-219 can be used to study the role of MDM2 in cancer and to identify new targets for cancer therapy. Finally, there is a need to develop new inhibitors of MDM2 that are more potent and specific than MI-219.

Synthesis Methods

The synthesis of MI-219 involves the reaction of 4-nitrophenylcyclohexanecarboxylate with 5-methylisoxazole-3-amine in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium sulfonate to yield MI-219. The synthesis method has been optimized to yield a high purity and high yield of MI-219.

Scientific Research Applications

MI-219 has been extensively studied in preclinical models of cancer. It has been shown to be effective against a wide range of cancer types, including breast, lung, colon, and prostate cancers. MI-219 has also been shown to be effective against cancer cells that are resistant to chemotherapy. The scientific research application of MI-219 is focused on developing it as a potential cancer therapeutic.

properties

IUPAC Name

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-12-11-16(19-24-12)20-25(22,23)15-9-7-14(8-10-15)18-17(21)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDAYRZXRFZUGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322032
Record name N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729066
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

353773-35-0
Record name N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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